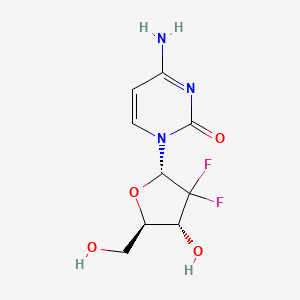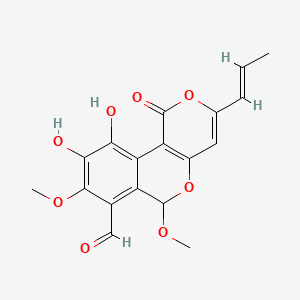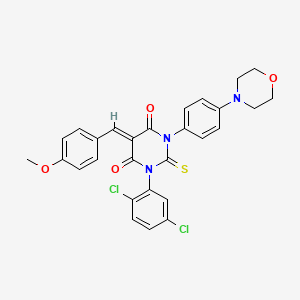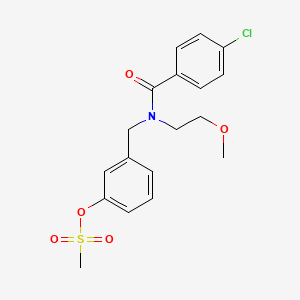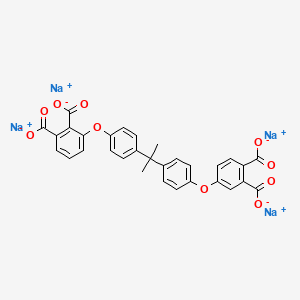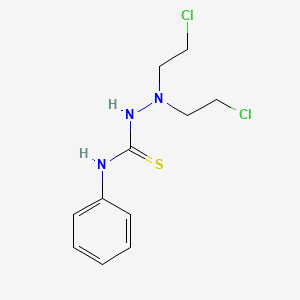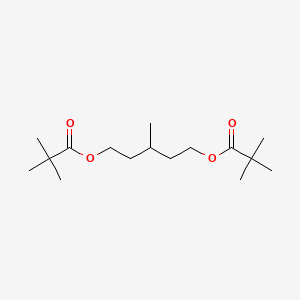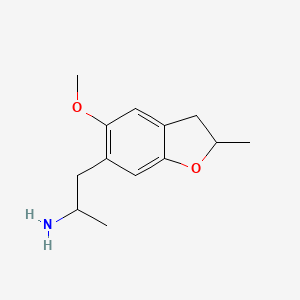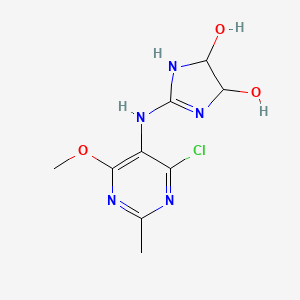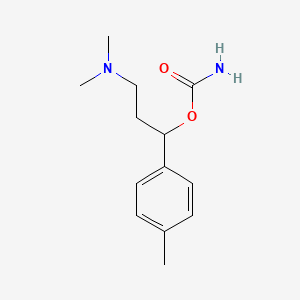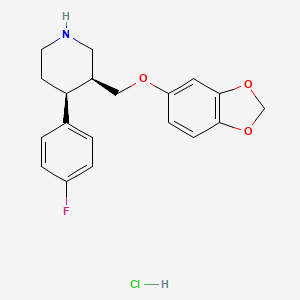
rac cis-Paroxetine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac cis-Paroxetine Hydrochloride is a chemical compound with the molecular formula C19H21ClFNO3 and a molecular weight of 365.83. It is a racemic mixture of the cis isomers of Paroxetine Hydrochloride. Paroxetine is a selective serotonin reuptake inhibitor commonly used as an antidepressant. The compound is known for its efficacy in treating major depressive disorder, anxiety disorders, and other mood-related conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac cis-Paroxetine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with Arecoline and 1-Bromo-4-fluorobenzene.
Coupling Reaction: These starting materials are coupled to form the racemic core structure.
Formation of Intermediate: The intermediate is then subjected to various reactions, including esterification with menthol, to achieve enantiomeric resolution.
Final Steps: The final steps involve the formation of the hydrochloride salt to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac cis-Paroxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxy derivatives.
Applications De Recherche Scientifique
rac cis-Paroxetine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in neuroprotection.
Medicine: It is extensively researched for its therapeutic effects in treating depression, anxiety, and other mood disorders.
Industry: The compound is used in the pharmaceutical industry for the development and testing of new antidepressant formulations.
Mécanisme D'action
rac cis-Paroxetine Hydrochloride exerts its effects by inhibiting the presynaptic reuptake of serotonin. This inhibition increases the level of serotonin in the synaptic cleft, enhancing serotonergic activity. The compound binds to the serotonin transporter (SERT) receptor, preventing the reuptake of serotonin and thereby alleviating symptoms of depression and anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Paroxetine Hydrochloride Hemihydrate: A similar compound with a slightly different hydration state.
Paroxetine Maleate: Another salt form of Paroxetine with different pharmacokinetic properties.
Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor with a similar mechanism of action.
Uniqueness
rac cis-Paroxetine Hydrochloride is unique due to its specific isomeric form and its high affinity for the serotonin transporter. This high affinity contributes to its potent antidepressant effects and its efficacy in treating a wide range of mood disorders.
Propriétés
Numéro CAS |
105813-03-4 |
|---|---|
Formule moléculaire |
C19H21ClFNO3 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |
Clé InChI |
GELRVIPPMNMYGS-SQQLFYIASA-N |
SMILES isomérique |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
SMILES canonique |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


